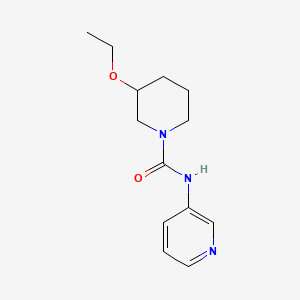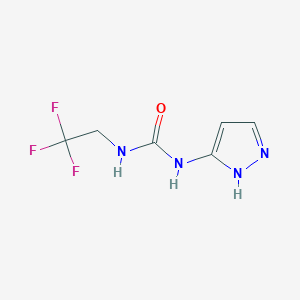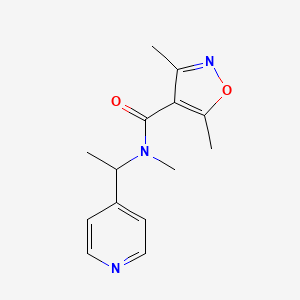
3-ethoxy-N-pyridin-3-ylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-pyridin-3-ylpiperidine-1-carboxamide is a chemical compound with the molecular formula C15H21N3O2. It is commonly known as EPAC or GSK3β inhibitor VIII. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-pyridin-3-ylpiperidine-1-carboxamide involves the inhibition of GSK3β, which is a serine/threonine protein kinase. GSK3β plays a crucial role in various cellular processes such as glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK3β by EPAC results in the activation of various signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-N-pyridin-3-ylpiperidine-1-carboxamide are primarily related to its inhibition of GSK3β. This compound has been shown to regulate various cellular processes such as glucose metabolism, insulin signaling, and gene expression. Moreover, it has been shown to have potential neuroprotective effects by inhibiting the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-ethoxy-N-pyridin-3-ylpiperidine-1-carboxamide in lab experiments is its specificity for GSK3β. This compound has been shown to inhibit GSK3β without affecting other kinases, which makes it an ideal tool for studying the role of GSK3β in various cellular processes. However, one of the limitations of using EPAC is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 3-ethoxy-N-pyridin-3-ylpiperidine-1-carboxamide in scientific research. One of the potential applications of EPAC is in the development of novel therapeutics for the treatment of Alzheimer's disease. Moreover, this compound has been shown to have potential applications in the treatment of diabetes and bipolar disorder. Furthermore, the use of EPAC in the study of various cellular processes such as cell proliferation, differentiation, and apoptosis may lead to a better understanding of the underlying mechanisms involved in these processes.
Méthodes De Synthèse
The synthesis of 3-ethoxy-N-pyridin-3-ylpiperidine-1-carboxamide involves a multi-step process that begins with the reaction of 3-pyridinecarboxylic acid with ethylamine to form N-ethyl-3-pyridinecarboxamide. This compound is then reacted with piperidine to form N-ethyl-3-piperidinocarboxamide. Finally, the addition of ethyl bromoacetate and triethylamine results in the formation of 3-ethoxy-N-pyridin-3-ylpiperidine-1-carboxamide.
Applications De Recherche Scientifique
3-ethoxy-N-pyridin-3-ylpiperidine-1-carboxamide has been extensively used in scientific research as a GSK3β inhibitor. This compound has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's, bipolar disorder, and diabetes. Moreover, it has been used to study the role of GSK3β in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
3-ethoxy-N-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-12-6-4-8-16(10-12)13(17)15-11-5-3-7-14-9-11/h3,5,7,9,12H,2,4,6,8,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIXHJFDJOSQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7531350.png)
![N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiadiazole-5-carboxamide](/img/structure/B7531368.png)
![N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7531375.png)


![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7531388.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(5-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7531399.png)
![N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide](/img/structure/B7531405.png)
![4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone](/img/structure/B7531413.png)


![1-(oxolan-3-ylmethyl)-3-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]urea](/img/structure/B7531427.png)
![1-(1-methylpiperidin-3-yl)-3-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]urea](/img/structure/B7531441.png)
